Cas no 222842-90-2 ((S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid)

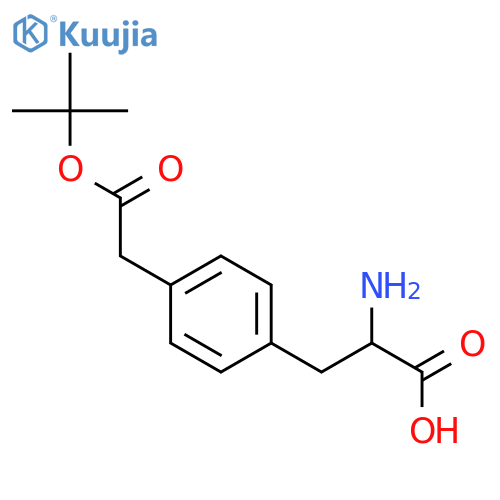

222842-90-2 structure

商品名:(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid

(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid

- 2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid

- SCHEMBL14257829

- MFCD14586317

- 222842-90-2

- DB-344919

- L-4-tert-butoxymethylphe

- starbld0041442

- (S)-2-Amino-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid

-

- インチ: InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19)/t12-/m0/s1

- InChIKey: NGMNYXQCCBKDET-LBPRGKRZSA-N

計算された属性

- せいみつぶんしりょう: 279.14705815Da

- どういたいしつりょう: 279.14705815Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB597478-5g |

L-4-tert-butoxymethylphe; . |

222842-90-2 | 5g |

€1554.60 | 2024-07-19 | ||

| abcr | AB597478-1g |

L-4-tert-butoxymethylphe; . |

222842-90-2 | 1g |

€488.30 | 2024-07-19 |

(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

222842-90-2 ((S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:222842-90-2)(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):289/921